2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine

Catalog No.
S6745916
CAS No.
2548981-64-0
M.F
C15H16FN3O
M. Wt
273.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidi...

CAS Number

2548981-64-0

Product Name

2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine

IUPAC Name

2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine

Molecular Formula

C15H16FN3O

Molecular Weight

273.30 g/mol

InChI

InChI=1S/C15H16FN3O/c16-12-3-5-13(6-4-12)20-10-9-17-14-7-8-18-15(19-14)11-1-2-11/h3-8,11H,1-2,9-10H2,(H,17,18,19)

InChI Key

UKCUGBCVRIZQFA-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=CC(=N2)NCCOC3=CC=C(C=C3)F

Canonical SMILES

C1CC1C2=NC=CC(=N2)NCCOC3=CC=C(C=C3)F
  • Kinase Inhibition: The pyrimidine ring structure is present in many known kinase inhibitors. Kinases are enzymes involved in cellular signaling pathways. Inhibiting specific kinases can be a therapeutic strategy in various diseases like cancer . 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine might possess similar properties and be investigated for its kinase inhibitory potential.
  • Medicinal Chemistry: The presence of the fluorophenoxy group and the cyclopropyl moiety suggests the molecule might have been designed with specific physicochemical properties in mind. Research could be directed towards understanding these properties and their impact on the molecule's biological activity.

2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine is a synthetic organic compound characterized by its unique structural features, which include a cyclopropyl group and a fluorophenoxyethyl moiety attached to a pyrimidine core. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its intriguing biological activities.

, including:

  • Oxidation: This process can introduce oxygen-containing functional groups into the molecule, often utilizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, typically using lithium aluminum hydride as a reducing agent.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxyethyl moiety, allowing for the replacement of the fluorine atom with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solutions.
  • Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
  • Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.

Research indicates that 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent. The compound has been investigated for its ability to inhibit specific enzymes and receptors involved in disease processes. Preliminary studies suggest that it may interact with biological macromolecules, potentially modulating signaling pathways critical for cellular functions .

The synthesis of 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Pyrimidine Core: Starting from 2-cyclopropylpyrimidin-4-amine, which is reacted with 2-(4-fluorophenoxy)ethyl bromide.
  • Reaction Conditions: This reaction is conducted under basic conditions using potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

For industrial applications, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated systems are utilized to enhance efficiency and consistency in production.

The compound has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated as a biochemical probe for studying cellular processes.
  • Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and anticancer research.
  • Industry: Utilized in developing novel materials and as an intermediate in synthesizing agrochemicals .

Studies on 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine have focused on its interactions with specific molecular targets such as enzymes and receptors. The compound's mechanism of action may involve binding to active sites on enzymes, inhibiting their activity, or modulating receptor signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .

Similar Compounds

  • 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine
  • 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

What sets 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine apart from similar compounds is its specific combination of functional groups—namely, the cyclopropyl group and the fluorophenoxyethyl moiety—which confer distinct chemical properties and potential biological activities that are not present in other derivatives. This unique structure allows it to serve as a valuable candidate for further research and development in medicinal chemistry .

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

273.12774030 g/mol

Monoisotopic Mass

273.12774030 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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